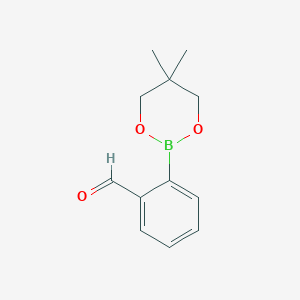
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyd
Übersicht
Beschreibung
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: is an organic compound with the molecular formula C12H15BO3. It is characterized by the presence of a benzaldehyde group attached to a boron-containing dioxaborinane ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki coupling .
Biology and Medicine: Its boron-containing structure may be useful in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. It may also serve as an intermediate in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
Mode of Action
It’s known that boron-containing compounds often interact with biological targets through the boron atom, which can form stable covalent bonds with biological molecules .
Biochemical Pathways
Boron-containing compounds are often used as catalysts in organic synthesis, suggesting that they may influence a variety of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with boronic esters. One common method includes the reaction of benzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.
Reduction: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reactants used.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Comparison: Compared to similar compounds, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. This makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXNDLMZZAOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400720 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95752-86-6 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formylbenzeneboronic acid, neopentyl glycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



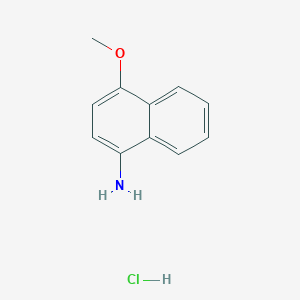
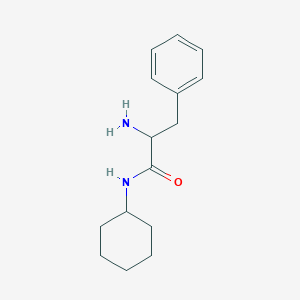
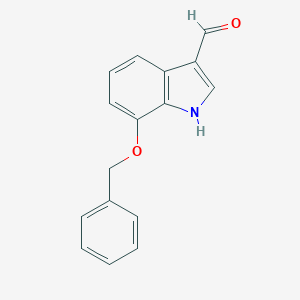
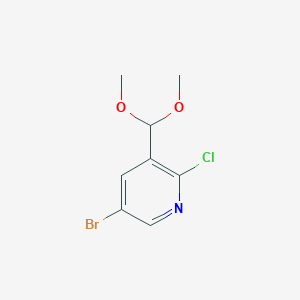
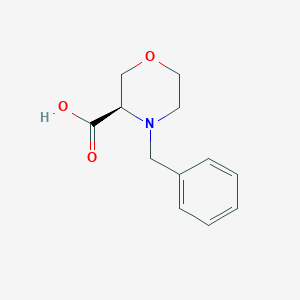
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
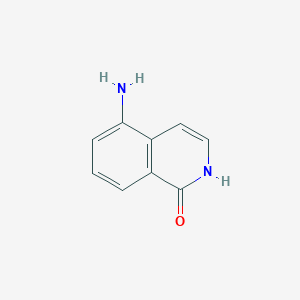

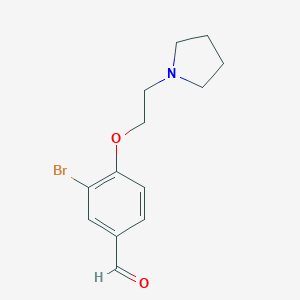
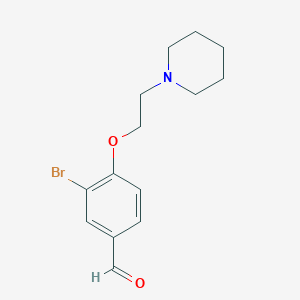
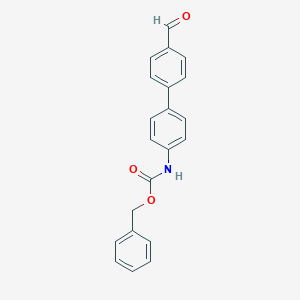
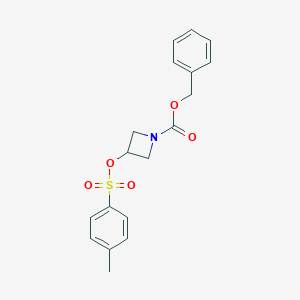
![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
